molecular formula C9H9NO2 B12438869 3-(3-Aminophenyl)-2-propenoic acid

3-(3-Aminophenyl)-2-propenoic acid

Cat. No.: B12438869
M. Wt: 163.17 g/mol
InChI Key: JNXMJSYJCFTLJB-UHFFFAOYSA-N
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Description

(2E)-3-(3-aminophenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of an amino group attached to the phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 3-aminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Another method involves the Heck reaction, where 3-aminophenylboronic acid is coupled with acrylic acid in the presence of a palladium catalyst. The reaction conditions for this method include:

    Catalyst: Palladium acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Dimethylformamide

    Temperature: 100-120°C

Industrial Production Methods

Industrial production of (2E)-3-(3-aminophenyl)acrylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Heck reaction is often preferred for its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-aminophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Nitro-3-(3-aminophenyl)acrylic acid

    Reduction: 3-(3-aminophenyl)propanoic acid

    Substitution: N-alkyl or N-acyl derivatives of (2E)-3-(3-aminophenyl)acrylic acid

Scientific Research Applications

(2E)-3-(3-aminophenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-aminophenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-aminophenyl)acrylic acid: Similar structure but with the amino group in the para position.

    (2E)-3-(2-aminophenyl)acrylic acid: Similar structure but with the amino group in the ortho position.

    (2E)-3-(3-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

(2E)-3-(3-aminophenyl)acrylic acid is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

3-(3-aminophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXMJSYJCFTLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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